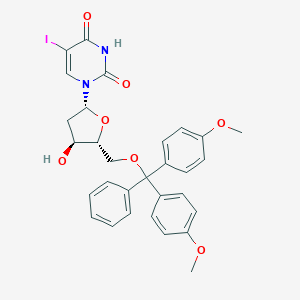

2'-Deoxy-5'-O-DMT-5-iodouridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDUYGSOCGOJTP-OYUWMTPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29IN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452859 | |

| Record name | 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104375-88-4 | |

| Record name | 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Deoxy-5'-O-DMT-5-iodouridine physical properties and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physical properties, and relevant experimental applications of 2'-Deoxy-5'-O-DMT-5-iodouridine. This modified nucleoside is a critical reagent in the synthesis of oligonucleotides and a subject of interest in the development of antiviral and antitumor therapeutics.

Chemical Structure and Identity

2'-Deoxy-5'-O-DMT-5-iodouridine is a protected nucleoside. The dimethoxytrityl (DMT) group on the 5'-hydroxyl position enhances the molecule's stability and solubility, making it highly suitable for automated solid-phase DNA synthesis.[1][2] The iodine atom at the 5th position of the pyrimidine (B1678525) base can be used for further chemical modifications.[2]

-

IUPAC Name: 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione[]

-

Synonyms: 5'-O-DMTr-5-iodo-2'-deoxyuridine, 5'-O-(4,4'-Dimethoxytrityl)-5-iodo-2'-deoxyuridine, 5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine[]

-

Chemical Formula: C₃₀H₂₉IN₂O₇

-

SMILES: COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O[]

-

InChI: InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1[]

-

InChI Key: RLDUYGSOCGOJTP-OYUWMTPXSA-N[]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2'-Deoxy-5'-O-DMT-5-iodouridine.

| Property | Value | Reference(s) |

| Molecular Weight | 656.46 g/mol | [] |

| Appearance | White to Pale Yellow Powder / Crystalline Solid | [] |

| Melting Point | >128 °C (with decomposition) | [] |

| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [] |

| pKa (Predicted) | 7.94 ± 0.10 | |

| Purity | ≥95% | [] |

| Storage Conditions | Store at Room Temperature or 2-8°C | [] |

Experimental Protocols

This section details representative methodologies for the synthesis and application of DMT-protected nucleosides.

Protocol 1: Synthesis via 5'-O-Dimethoxytritylation

This protocol describes a general procedure for the selective protection of the 5'-hydroxyl group of a 2'-deoxynucleoside (e.g., 5-iodo-2'-deoxyuridine) using 4,4'-dimethoxytrityl chloride (DMT-Cl). The reaction is typically carried out in pyridine (B92270), which acts as both a solvent and a base.[4][5][6]

Materials:

-

5-iodo-2'-deoxyuridine (starting nucleoside)

-

4,4'-dimethoxytrityl chloride (DMT-Cl), 1.1 - 1.3 equivalents

-

Anhydrous Pyridine

-

Methanol (for quenching)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., gradient of ethyl acetate (B1210297) in hexane)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting nucleoside (5-iodo-2'-deoxyuridine) in anhydrous pyridine.

-

While stirring at room temperature, add DMT-Cl (1.1 equivalents) to the solution in portions.[4]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.[4]

-

Once the reaction is complete, quench it by adding a small amount of methanol.[4]

-

Remove the pyridine solvent under reduced pressure.[4]

-

Dissolve the resulting residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure.[4]

-

Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product, 2'-Deoxy-5'-O-DMT-5-iodouridine, typically as a white foam.[4]

Protocol 2: Deprotection (Detritylation) in Oligonucleotide Synthesis

The acid-labile DMT group is removed at the beginning of each cycle in solid-phase oligonucleotide synthesis to free the 5'-hydroxyl group for the next coupling step. A similar procedure is used post-synthesis for oligonucleotides purified with the "DMT-on".

Materials:

-

DMT-protected oligonucleotide bound to solid support or purified "DMT-on"

-

Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-polar solvent like dichloromethane.

-

Quenching/Washing solution (e.g., acetonitrile)

Procedure (for automated synthesis cycle):

-

The solid-support column containing the DMT-protected oligonucleotide is washed with anhydrous acetonitrile (B52724).

-

The deblocking solution (e.g., 3% TCA in DCM) is passed through the column.[6]

-

The cleavage of the DMT group results in the formation of a highly stable and intensely orange-colored dimethoxytrityl carbocation (DMT⁺).[6]

-

The eluent containing the DMT⁺ cation is collected. The intensity of the orange color, measured by UV-Vis spectrophotometry at approximately 495 nm, is directly proportional to the amount of DMT group cleaved and is used to quantify the efficiency of the preceding coupling step.[6]

-

The column is thoroughly washed with a neutral solvent like acetonitrile to remove all traces of acid before the next coupling step.

Applications and Mechanisms of Action

2'-Deoxy-5'-O-DMT-5-iodouridine is primarily used as a building block in the chemical synthesis of DNA oligonucleotides.[2] Furthermore, as a nucleoside analog, it and related compounds are investigated for their therapeutic potential, acting as inhibitors of DNA synthesis or inducing apoptosis in rapidly dividing cells, such as cancer cells or virus-infected cells.[][7]

Workflow and Signaling Diagrams

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

Caption: Solid-Phase Oligonucleotide Synthesis Workflow.

Caption: General Mechanism of Action for Antiviral Nucleoside Analogs.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. CAS 104375-88-4: 5'-O-(DIMETHOXYTRITYL)-5-IODO-2'-DEOXYURI… [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]

- 6. atdbio.com [atdbio.com]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Synthesis and Purification of 2'-Deoxy-5'-O-DMT-5-iodouridine

Abstract: This document provides a comprehensive technical overview of the synthesis and purification of 2'-Deoxy-5'-O-DMT-5-iodouridine, a critical protected nucleoside analog. This compound serves as a vital building block in the chemical synthesis of modified oligonucleotides for various applications in research, diagnostics, and therapeutics.[][2][3] The guide details a representative two-step synthetic pathway involving the protection of the 5'-hydroxyl group followed by iodination of the uracil (B121893) base. Furthermore, it outlines a robust purification strategy centered on reversed-phase high-performance liquid chromatography (RP-HPLC) that leverages the hydrophobic nature of the dimethoxytrityl (DMT) protecting group. This guide is intended for researchers, chemists, and professionals in the field of nucleic acid chemistry and drug development.

Compound Properties and Specifications

2'-Deoxy-5'-O-DMT-5-iodouridine is a white to pale yellow crystalline solid.[2][] Its key physicochemical properties are summarized in the table below. The dimethoxytrityl (DMT) group at the 5'-position provides stability and is crucial for efficient purification, while the iodine at the 5-position of the base allows for further chemical modifications or can be used to enhance specific properties of synthetic DNA.[3]

| Property | Value | Reference(s) |

| CAS Number | 104375-88-4 | [3][5][6] |

| Molecular Formula | C₃₀H₂₉IN₂O₇ | [][5][6] |

| Molecular Weight | 656.46 g/mol | [] |

| Appearance | White to Pale Yellow Powder | [] |

| Purity | Typically ≥95% | [][5] |

| Melting Point | >128 °C (decomposes) | [][6] |

| Storage Conditions | Store at 2-8°C, protect from light | [6] |

| Synonyms | 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine; 5'-O-DMTr-5-iodo-2'-deoxyuridine | [][5] |

Synthesis Methodology

The synthesis of 2'-Deoxy-5'-O-DMT-5-iodouridine is generally accomplished through a two-step process starting from 2'-deoxyuridine (B118206). The first step involves the regioselective protection of the primary 5'-hydroxyl group with a dimethoxytrityl (DMT) group. The resulting intermediate, 2'-Deoxy-5'-O-DMT-uridine, is then subjected to electrophilic iodination at the 5-position of the pyrimidine (B1678525) ring.

Caption: Overall workflow for the synthesis of 2'-Deoxy-5'-O-DMT-5-iodouridine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2'-Deoxy-5'-O-DMT-uridine

This protocol is based on standard procedures for the 5'-O-protection of nucleosides.[7]

-

Materials: 2'-deoxyuridine, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Anhydrous pyridine, Methanol, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica (B1680970) gel for column chromatography.

-

Procedure:

-

Dry 2'-deoxyuridine by co-evaporation with anhydrous pyridine (2-3 times) under reduced pressure and maintain under an inert atmosphere (Argon or Nitrogen).

-

Dissolve the dried 2'-deoxyuridine in anhydrous pyridine.

-

Add DMT-Cl (approx. 1.1 equivalents) portion-wise to the solution while stirring at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[7]

-

Upon completion, quench the reaction by adding a small amount of cold methanol.

-

Remove the pyridine under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude 2'-Deoxy-5'-O-DMT-uridine by silica gel column chromatography.

-

Step 2: Synthesis of 2'-Deoxy-5'-O-DMT-5-iodouridine

This protocol describes a common method for the iodination of the uracil moiety.

-

Materials: 2'-Deoxy-5'-O-DMT-uridine, N-Iodosuccinimide (NIS), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (B1210297), Saturated sodium thiosulfate (B1220275) solution, Brine, Anhydrous sodium sulfate, Silica gel.

-

Procedure:

-

Dissolve the purified 2'-Deoxy-5'-O-DMT-uridine in anhydrous DMF under an inert atmosphere.

-

Add NIS (approx. 1.2 equivalents) to the solution and stir at room temperature, protected from light.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium thiosulfate solution (to quench excess iodine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting residue by silica gel column chromatography to yield the final product, 2'-Deoxy-5'-O-DMT-5-iodouridine.

-

Purification Protocol

High-purity 2'-Deoxy-5'-O-DMT-5-iodouridine is essential for its use in oligonucleotide synthesis. The most effective method for purification is "Trityl-on" (or "DMT-on") reversed-phase HPLC.[8][9] This technique exploits the high hydrophobicity of the DMT group. The DMT-containing target molecule is strongly retained by the non-polar stationary phase, while more polar, non-DMT-containing impurities (such as unreacted starting material or byproducts from failed reactions) elute earlier.[8][10]

Caption: Workflow for DMT-on purification and subsequent detritylation.

Experimental Protocol: Purification and Detritylation

1. Reversed-Phase HPLC Purification (DMT-On)

-

System: A preparative or semi-preparative HPLC system with a UV detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Aqueous buffer (e.g., 50 mM Triethylammonium acetate, TEAA).

-

Mobile Phase B: Acetonitrile (B52724).

-

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile mixed with Mobile Phase A).

-

Inject the sample onto the equilibrated C18 column.

-

Elute the column using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 70% Mobile Phase B over 30-40 minutes).[7]

-

Monitor the elution profile at a suitable wavelength (e.g., 260 nm). The DMT-on product will be the major, late-eluting peak.

-

Collect the fractions corresponding to the main peak.

-

Combine the pure fractions and remove the solvents by lyophilization or vacuum centrifugation.

-

2. Post-Purification Detritylation

After purification, the DMT group must be cleaved to yield the final product with a free 5'-hydroxyl group.[8]

-

Materials: Purified, dried DMT-on product, 80% aqueous acetic acid, 3 M sodium acetate, Ethanol.

-

Procedure: [11]

-

Dissolve the lyophilized DMT-on product in 80% acetic acid.

-

Let the solution stand at room temperature for 20-30 minutes. The solution will turn orange/red due to the formation of the dimethoxytrityl cation.

-

Precipitate the detritylated product by adding 3 M sodium acetate followed by cold ethanol.

-

Cool the mixture (e.g., at -20°C) to maximize precipitation.

-

Centrifuge the mixture to pellet the product. Decant the supernatant containing the cleaved dimethoxytritanol.

-

Wash the pellet with ethanol, centrifuge again, and dry the final product under vacuum.

-

Data and Characterization

Rigorous analytical characterization is required to confirm the identity and purity of the final product.

Purification Efficiency Data

The "DMT-on" purification strategy is highly effective. Studies on similar oligonucleotide purifications have demonstrated significant improvements in purity.

| Parameter | Starting Material Purity | Final Purity (Post-HPLC) | Recovery | Reference(s) |

| Example 1 | 75% | 94% | 97% | [12] |

| Example 2 | Not Specified | >99% | 97% | [12] |

Analytical Characterization Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the final purity of the compound. A single, sharp peak should be observed.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound, matching the calculated value (656.46 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Key expected signals in ¹H NMR include multiplets for the aromatic protons of the DMT group, signals for the sugar protons, and a singlet for the H-6 proton of the iodouracil (B1258811) base.[13]

References

- 2. 2'-Deoxy-5'-O-DMT-5-iodouridine [chembk.com]

- 3. CAS 104375-88-4: 5'-O-(DIMETHOXYTRITYL)-5-IODO-2'-DEOXYURI… [cymitquimica.com]

- 5. 2'-Deoxy-5'-O-DMT-5-iodouridine | CymitQuimica [cymitquimica.com]

- 6. 2'-Deoxy-5'-O-DMT-5-iodouridine | 104375-88-4 | ND08238 [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. atdbio.com [atdbio.com]

- 9. dupont.com [dupont.com]

- 10. diva-portal.org [diva-portal.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 13. digital.csic.es [digital.csic.es]

An In-depth Technical Guide to the Mechanism of Action of 2'-Deoxy-5'-O-DMT-5-iodouridine in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 2'-Deoxy-5'-O-DMT-5-iodouridine and its biologically active form, 5-iodo-2'-deoxyuridine (IdUrd), in the context of DNA synthesis. This document details its role as a thymidine (B127349) analog, its incorporation into DNA, and the subsequent biological consequences, supported by experimental data and methodologies.

Introduction: A Tale of Two Molecules

2'-Deoxy-5'-O-DMT-5-iodouridine is a protected nucleoside analog crucial for the chemical synthesis of modified DNA strands. The dimethoxytrityl (DMT) group at the 5'-position serves as a protective shield, enabling its use in solid-phase oligonucleotide synthesis.[1] However, the biological activity stems from its deprotected form, 5-iodo-2'-deoxyuridine (IdUrd), a halogenated analog of thymidine.[2][3] This guide will dissect the journey of this molecule from a synthetic building block to a potent disruptor of DNA synthesis and a valuable tool in biomedical research.

The Core Mechanism: Incorporation and Disruption

The primary mechanism of action of 5-iodo-2'-deoxyuridine revolves around its ability to mimic thymidine and become integrated into the DNA backbone during replication. This process can be broken down into several key steps:

2.1. Anabolic Activation: The Prerequisite Phosphorylation

For IdUrd to be utilized by DNA polymerases, it must first be activated through phosphorylation to its triphosphate form, 5-iodo-2'-deoxyuridine triphosphate (IdUTP).[2] This conversion is carried out by cellular kinases, a critical step for its subsequent incorporation into a growing DNA chain.[2]

2.2. A Trojan Horse in the Replication Fork: DNA Polymerase-Mediated Incorporation

As a structural analog of thymidine, IdUTP is recognized by DNA polymerases and incorporated into the nascent DNA strand opposite adenine (B156593) bases during replication.[2][4] This substitution of thymidine with 5-iodouridine (B31010) is the pivotal event that triggers a cascade of downstream biological effects.

2.3. The Aftermath: Consequences of a Modified Genome

The presence of the bulky, electronegative iodine atom at the C5 position of the uracil (B121893) base introduces significant perturbations to the DNA structure and function:

-

Disruption of DNA Replication and Repair: The incorporation of IdUrd into DNA can disrupt the normal processes of DNA replication and repair, ultimately leading to cell death.[2]

-

Radiosensitization: DNA containing 5-iodouracil (B140508) is more susceptible to damage from ionizing radiation.[2][4] This property is exploited in cancer therapy to enhance the efficacy of radiation treatment. The halogenated base makes the DNA more prone to radiation-induced strand breaks.[2]

-

Antiviral Activity: By interfering with viral DNA synthesis, IdUrd exhibits antiviral properties, particularly against DNA viruses like Herpes Simplex Virus.[2][3][5]

-

Induction of DNA Damage and Strand Breaks: The presence of 5-iodouracil can lead to the formation of uracil radicals, which can abstract hydrogen atoms from neighboring sugar residues, causing DNA strand breaks.[6][7]

Quantitative Insights into the Impact of 5-Iodouridine

The incorporation of 5-iodouridine and its effects on DNA properties have been quantitatively assessed in various studies.

| Parameter | Observation | Reference |

| Viral DNA Synthesis Inhibition (HSV-1) | IVDU inhibits viral DNA synthesis at 0.2 µM. | [6] |

| Cellular DNA Synthesis Inhibition (Vero cells) | IVDU interferes with cellular DNA synthesis at concentrations 10- to 40-fold higher than its antiviral effective dose. | [6] |

| Incorporation into Viral DNA (HSV-1 infected Vero cells) | [125I]IVDU is incorporated into viral DNA. | [6] |

| DNA Strand Breakage | Incorporation of [125I]IVDU leads to breakage of both DNA strands in HSV-1 DNA. | [6] |

| Radiosensitization (MCF-7 cells) | Pre-treatment with 10 µM and 100 µM of 5-iodo-4-thio-2'-deoxyuridine (a related compound) reduced cell survival to 67.7% and 59.8% respectively after 0.5 Gy of IR, compared to 78.4% for non-treated cells. | [4] |

Experimental Protocols: Synthesizing and Studying Modified DNA

The synthesis of oligonucleotides containing 5-iodouridine and the subsequent analysis of their properties are central to research in this area.

4.1. Solid-Phase Oligonucleotide Synthesis using 2'-Deoxy-5'-O-DMT-5-iodouridine 3'-CE Phosphoramidite (B1245037)

The synthesis of DNA strands containing 5-iodouridine is achieved using automated solid-phase DNA synthesis. The key building block is the phosphoramidite derivative of 2'-Deoxy-5'-O-DMT-5-iodouridine.

Experimental Workflow:

References

- 1. CAS 104375-88-4: 5'-O-(DIMETHOXYTRITYL)-5-IODO-2'-DEOXYURI… [cymitquimica.com]

- 2. youtube.com [youtube.com]

- 3. Physical and biological consequences of incorporation of antiviral agents into virus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific herpes simplex virus-induced incorporation of 5-iodo-5'-amino-2',5'-dideoxyuridine into deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of the incorporation of (E)-5-(2-iodovinyl)-2'-deoxyuridine and its carbocyclic analogue into DNA of herpes simplex virus type 1-infected cells in the antiviral effects of these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoreaction of DNA Containing 5-Halouracil and its Products - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine (CAS 104375-88-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, handling procedures, and biological significance of 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine (CAS 104375-88-4). This modified nucleoside is a critical reagent in the synthesis of therapeutic and diagnostic oligonucleotides. Its dimethoxytrityl (DMT) group facilitates purification, while the 5-iodo-deoxyuridine moiety imparts unique biological activities, including antiviral and radiosensitizing properties, primarily through its incorporation into DNA and subsequent disruption of DNA replication and induction of cellular damage signaling pathways. This document details experimental protocols for its synthesis, analysis, and application in oligonucleotide synthesis, alongside essential safety and handling information.

Chemical and Physical Properties

5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine is a white to off-white crystalline solid.[1] The presence of the bulky, hydrophobic DMT group significantly influences its solubility, making it soluble in organic solvents like pyridine (B92270) and dichloromethane, which is advantageous for its use in solid-phase oligonucleotide synthesis.[2]

Table 1: Chemical and Physical Properties of 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine

| Property | Value | Reference(s) |

| CAS Number | 104375-88-4 | [3][4] |

| Molecular Formula | C₃₀H₂₉IN₂O₇ | [3] |

| Molecular Weight | 656.46 g/mol | [3] |

| Melting Point | >128 °C (decomposition) | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in pyridine and dichloromethane | [2] |

| pKa (Predicted) | 7.94 ± 0.10 | [3] |

| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [3] |

Handling and Safety

As with all laboratory chemicals, 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine should be handled with care in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1]

Storage: Store the compound in a cool, dry place, protected from light.[5]

Experimental Protocols

Synthesis of 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine

This protocol is adapted from a standard method for the 5'-O-protection of nucleosides.[2]

Materials:

-

5-Iodo-2'-deoxyuridine

-

Pyridine (anhydrous)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 5-Iodo-2'-deoxyuridine in anhydrous pyridine.

-

Add 4,4'-Dimethoxytrityl chloride to the solution and stir at room temperature overnight.

-

Quench the reaction by adding cold water.

-

Extract the mixture with dichloromethane.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine.[2]

Analysis of 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine and Derived Oligonucleotides

3.2.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the analysis and purification of DMT-protected oligonucleotides.[6][7] The hydrophobic DMT group allows for excellent separation of the full-length product from shorter, uncapped failure sequences.[7]

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[6]

-

Mobile Phase B: Acetonitrile (B52724).[6]

-

Gradient: A linear gradient of increasing acetonitrile concentration.[8]

-

Detection: UV absorbance at 260 nm.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and the final oligonucleotide. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two common techniques.[1]

-

ESI-MS: Provides high accuracy and resolution for oligonucleotides.[1] The mass of the DMT group (302 Da) should be accounted for in the analysis of DMT-on oligonucleotides.[2]

-

MALDI-TOF MS: Useful for determining the molecular weight and purity of oligonucleotides.[9] 3-Hydroxypicolinic acid is a common matrix for this analysis.[9]

Incorporation into Oligonucleotides via Solid-Phase Synthesis

5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine is typically converted to its phosphoramidite (B1245037) derivative for use in automated solid-phase oligonucleotide synthesis.[5] The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation.[10]

Experimental Workflow for a Single Coupling Cycle:

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Post-Synthesis Deprotection (Detritylation)

After synthesis, the DMT group is removed by treatment with a mild acid, such as 80% acetic acid.[11]

Procedure:

-

Dry the DMT-on oligonucleotide.

-

Dissolve the oligonucleotide in 80% acetic acid and let it stand at room temperature for approximately 20-30 minutes.[11]

-

Precipitate the detritylated oligonucleotide by adding a salt solution (e.g., sodium acetate) and ethanol.[11]

-

Centrifuge to pellet the oligonucleotide and remove the supernatant containing the dimethoxytrityl cation.[11]

Biological Activity and Mechanism of Action

The biological activity of 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine is primarily attributed to the 5-iodo-2'-deoxyuridine (IdUrd) moiety after the DMT group is cleaved within the cell or during experimental procedures. IdUrd is a nucleoside analog of thymidine (B127349) and can be phosphorylated by cellular kinases to its active triphosphate form.[12]

Mechanism of Action:

The primary mechanism of action involves the incorporation of IdUrd triphosphate into DNA during replication by DNA polymerases.[12][13] This incorporation leads to several cytotoxic effects:

-

Chain Termination: While not an obligate chain terminator like some nucleoside analogs, the presence of the bulky iodine atom can cause steric hindrance and distort the DNA helix, impeding the progression of DNA polymerase.[12][14]

-

Increased DNA Damage: The carbon-iodine bond is weaker than the carbon-methyl bond in thymidine, making the DNA more susceptible to strand breaks, particularly when exposed to radiation.[12][15] This is the basis for its radiosensitizing effect.

-

Induction of DNA Damage Signaling: The incorporation of IdUrd and subsequent DNA damage can trigger cellular DNA damage signaling (DDS) pathways.[12] This can lead to the activation of proteins such as ATM, Chk2, and p53, resulting in cell cycle arrest and apoptosis.[12]

Caption: Simplified signaling pathway of 5-Iodo-2'-deoxyuridine.

Applications in Research and Drug Development

-

Synthesis of Modified Oligonucleotides: The primary application is in the synthesis of oligonucleotides containing a 5-iodouracil (B140508) modification at specific positions for studying DNA structure and function.[16]

-

Antiviral Research: As a thymidine analog, it can be incorporated into viral DNA, inhibiting viral replication, particularly in herpes simplex virus.[14]

-

Cancer Research: Its ability to act as a radiosensitizer makes it a compound of interest for enhancing the efficacy of radiation therapy in cancer treatment.[13][15] The incorporation of IdUrd into the DNA of rapidly dividing cancer cells makes them more susceptible to radiation-induced damage.[17]

-

Cell Proliferation Assays: Similar to BrdU, IdU can be used to label newly synthesized DNA to study cell cycle kinetics.[18]

Conclusion

5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine is a valuable tool for researchers and drug development professionals. Its unique chemical properties facilitate the synthesis and purification of modified oligonucleotides, while its biological activity as a DNA replication inhibitor and radiosensitizer offers potential therapeutic applications. A thorough understanding of its properties, handling, and mechanism of action is crucial for its effective and safe use in the laboratory.

References

- 1. idtdna.com [idtdna.com]

- 2. web.colby.edu [web.colby.edu]

- 3. 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine CAS#: 104375-88-4 [amp.chemicalbook.com]

- 4. akonscientific.com [akonscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. atdbio.com [atdbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. blog.biosearchtech.com [blog.biosearchtech.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 17. Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Storage and Handling of 2'-Deoxy-5'-O-DMT-5-iodouridine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the optimal storage conditions, handling procedures, and stability of 2'-Deoxy-5'-O-DMT-5-iodouridine phosphoramidite (B1245037), a critical building block in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications. Adherence to these guidelines is crucial for ensuring the integrity and reactivity of the phosphoramidite, thereby maximizing the yield and purity of the final oligonucleotide product.

Core Storage and Handling Recommendations

Proper storage and handling are paramount to prevent the degradation of 2'-Deoxy-5'-O-DMT-5-iodouridine phosphoramidite. The primary degradation pathways include hydrolysis of the phosphoramidite linkage and potential dehalogenation. This compound is also sensitive to light.

Appearance: White to off-white powder.[]

Quantitative Storage Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C for long-term storage. | Minimizes hydrolytic and thermal degradation. While some suppliers suggest 2-8°C, -20°C is recommended for optimal stability over extended periods, consistent with other modified phosphoramidites.[][2][3] |

| 2-8°C for short-term storage (e.g., during use). | Provides a balance between stability and ease of access for frequent use. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | Prevents oxidation and hydrolysis by excluding atmospheric moisture and oxygen. |

| Light Exposure | Store in the dark. Use amber vials or wrap containers in foil. | Iodinated nucleosides are photosensitive and can degrade upon exposure to light, particularly UV and blue light.[4][5][6] |

| Moisture | Strictly anhydrous conditions. Use desiccants. | The phosphoramidite linkage is highly susceptible to hydrolysis, which is a primary cause of degradation. |

| Estimated Shelf-life (as powder) | Approximately 12 months at -20°C. | Based on data for similar deoxyuridine phosphoramidites. Actual shelf-life may vary by manufacturer and handling.[2] |

| In-solution Stability | Prepare solutions fresh in anhydrous acetonitrile (B52724). Use within 24 hours. | Stability in solution is significantly lower than in solid form. For longer storage of solutions, -20°C for up to one month is a general guideline, though this should be validated.[3] |

Experimental Protocols for Quality Assessment

Regular quality control is essential to ensure the phosphoramidite's purity and integrity. The two primary methods for this are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Reversed-Phase HPLC for Purity Analysis

This method separates the phosphoramidite from its impurities, allowing for quantification of purity.

Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Sample Preparation: Dissolve approximately 1 mg of the phosphoramidite in 1 mL of anhydrous acetonitrile.

Expected Results: The pure phosphoramidite typically appears as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center. Impurities, such as the hydrolyzed phosphoramidite (H-phosphonate), will have different retention times.

³¹P NMR for Identity and Degradation Monitoring

³¹P NMR is a powerful tool for confirming the identity of the phosphoramidite and detecting phosphorus-containing impurities.

Methodology:

-

Solvent: Anhydrous deuterated chloroform (B151607) (CDCl₃) or anhydrous deuterated acetonitrile (CD₃CN).

-

Sample Preparation: Dissolve 10-20 mg of the phosphoramidite in 0.5 mL of the chosen solvent in an NMR tube under an inert atmosphere.

-

Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).

-

-

Expected Chemical Shifts:

-

P(III) Species (Product): A pair of signals in the range of 148-152 ppm , corresponding to the two diastereomers.

-

P(V) Species (Oxidized Impurity): Signals around -10 to 10 ppm .

-

H-phosphonate (Hydrolysis Product): Signals typically in the range of 0 to 10 ppm .

-

Visualization of Workflows and Pathways

Handling and Storage Workflow

The following diagram outlines the recommended workflow for handling the phosphoramidite from receipt to use, minimizing degradation.

Caption: Recommended workflow for handling 2'-Deoxy-5'-O-DMT-5-iodouridine phosphoramidite.

Key Degradation Pathways

This diagram illustrates the primary chemical reactions that can lead to the degradation of the phosphoramidite.

Caption: Primary degradation pathways for the phosphoramidite.

References

- 2. lumiprobe.com [lumiprobe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Photosensitization by iodinated DNA minor groove binding ligands: Evaluation of DNA double-strand break induction and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effective synthesis of photosensitive oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Deoxy-5'-O-DMT-5-iodouridine: Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 2'-Deoxy-5'-O-DMT-5-iodouridine, a critical building block in the synthesis of modified oligonucleotides for research, diagnostic, and therapeutic applications. This document details its chemical characteristics, provides established experimental protocols for its use, and discusses its role in antiviral and anticancer research.

Core Properties: Theoretical vs. Experimental Data

2'-Deoxy-5'-O-DMT-5-iodouridine is a protected nucleoside analog where the 5'-hydroxyl group of 5-iodo-2'-deoxyuridine is protected by a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for its use in automated solid-phase oligonucleotide synthesis.[][2]

Physicochemical Properties

| Property | Theoretical Value | Experimental Data |

| Molecular Formula | C30H29IN2O7 | C30H29IN2O7[] |

| Molecular Weight | 656.46 g/mol | 656.46 g/mol [] |

| Appearance | White to Pale Yellow Powder | White to Pale Yellow Powder[] |

| Purity | --- | Typically ≥95%[] |

| Melting Point | --- | >128 °C (decomposes) |

| Solubility | --- | Soluble in DMSO[3] |

| Storage | --- | Store at room temperature[] |

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis using Phosphoramidite (B1245037) Chemistry

The primary application of 2'-Deoxy-5'-O-DMT-5-iodouridine is in the synthesis of oligonucleotides containing a 5-iodouracil (B140508) base. This is achieved through the phosphoramidite method on an automated DNA synthesizer. The 2'-Deoxy-5'-O-DMT-5-iodouridine is first converted to its 3'-CE phosphoramidite derivative. The synthesis cycle involves four key steps:

-

Detritylation (Deblocking): The DMT group on the 5'-hydroxyl of the nucleoside attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl for the subsequent coupling reaction.[4]

-

Coupling: The 2'-Deoxy-5'-O-DMT-5-iodouridine 3'-CE phosphoramidite is activated by a weak acid, such as 1H-tetrazole, and then reacts with the free 5'-hydroxyl of the support-bound nucleoside. This forms a phosphite (B83602) triester linkage.[4]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of deletion mutants in the final oligonucleotide sequence.[4]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution.[4]

This four-step cycle is repeated for each subsequent nucleotide addition until the desired oligonucleotide sequence is assembled.

References

Halogenated Nucleosides in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated nucleosides are synthetic analogs of natural nucleosides where a hydrogen atom has been replaced by a halogen (fluorine, chlorine, bromine, or iodine). This modification significantly alters the physicochemical and biological properties of the nucleoside, leading to a wide range of applications in molecular biology, particularly in the development of antiviral and anticancer agents.[1][2] The introduction of a halogen can enhance the therapeutic efficacy by improving stability against enzymatic degradation, altering cellular uptake and metabolism, and modifying the interactions with target enzymes.[3][4] This guide provides a comprehensive overview of the core principles of halogenated nucleosides, including their synthesis, mechanisms of action, and key experimental methodologies for their study and application.

Synthesis of Halogenated Nucleosides

The synthesis of halogenated nucleosides can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves multi-step pathways under controlled conditions, while enzymatic synthesis offers a more sustainable and efficient alternative.[2]

Chemical Synthesis

Historically, chemical synthesis has been the primary method for producing halogenated nucleosides.[5] These methods often involve the halogenation of pyrimidine (B1678525) nucleosides at the C-5 position and purine (B94841) nucleosides at the C-8 position.[5] For instance, electrophilic fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI).[6] A general approach for the synthesis of 4'-thionucleosides, including halogenated variants, involves chemoenzymatic transglycosylation.[7]

Enzymatic Synthesis

Enzymatic synthesis is gaining prominence due to its high regio- and stereoselectivity, and milder reaction conditions. A novel thymidine (B127349) phosphorylase from Halomonas elongata (HeTP) has been utilized for the biosynthesis of several 5-halogenated-2'-deoxyuridines.[2] This enzyme catalyzes both the phosphorolysis of a sugar donor and the transglycosylation to a halogenated nucleobase.[2] More recently, Fe(II)/α-ketoglutarate-dependent halogenases, such as AdeV, have been discovered that can directly halogenate nucleotide substrates at the C2' position.[8][9]

Mechanism of Action

Halogenated nucleosides exert their biological effects through various mechanisms, primarily by interfering with nucleic acid synthesis and function.[1][10]

Antiviral Activity

As antiviral agents, halogenated nucleosides are typically administered as prodrugs.[1] Inside the cell, they are phosphorylated to their active triphosphate form by host or viral kinases.[1][4] This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases.[1][4] The incorporation of the halogenated analog can lead to chain termination or introduce mutations, thereby inhibiting viral replication.[1] For example, 5-iodo-2'-deoxyuridine is used in the treatment of herpes simplex virus.[5]

Anticancer Activity

In cancer therapy, halogenated nucleosides like 5-fluorouracil (B62378) (a fluorinated nucleobase that is converted to a nucleoside in vivo) and gemcitabine (B846) (a difluorinated deoxycytidine analog) are widely used.[2][10][11] Their mechanism of action involves the inhibition of enzymes crucial for DNA synthesis, such as thymidylate synthase, and their incorporation into DNA and RNA, which leads to cytotoxicity in rapidly dividing cancer cells.[10] Cladribine, a chlorinated deoxyadenosine (B7792050) analog, is effective in treating certain types of leukemia.[10]

The diagram below illustrates the general mechanism of action for antiviral halogenated nucleosides.

Caption: General mechanism of antiviral action of halogenated nucleosides.

Factors Influencing Efficacy and Stability

The therapeutic potential of halogenated nucleosides is influenced by several factors, including their stability, cellular uptake, and metabolism.

Stability

Halogenation can significantly enhance the stability of nucleoside analogs against enzymatic degradation.[3] For example, introducing a halogen at the 2-position of adenine (B156593) can make the nucleoside less susceptible to deamination by adenosine (B11128) deaminase.[4][12] The type and position of the halogen are critical; fluorine, being the most electronegative, often imparts the greatest stability.[3]

Cellular Uptake and Metabolism

The entry of halogenated nucleosides into cells is mediated by specific nucleoside transporters, such as concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs).[13][14] The expression levels of these transporters can be a key determinant of drug efficacy.[13] Once inside the cell, these analogs undergo phosphorylation to become active, a process that can be influenced by the activity of cellular kinases.[10][15]

Quantitative Data Summary

The following tables summarize key quantitative data for various halogenated nucleosides.

Table 1: Enzymatic Synthesis of Halogenated Nucleosides

| Halogenated Nucleoside | Enzyme | Sugar Donor | Conversion Rate | Reference |

| 5-Fluoro-2'-deoxyuridine | HeTP | Thymidine | ~85% | [2] |

| 5-Chloro-2'-deoxyuridine | HeTP | Thymidine | ~50% (initial screening) | [2] |

| 5-Bromo-2'-deoxyuridine | HeTP | Thymidine | ~50% (initial screening) | [2] |

| 5-Iodo-2'-deoxyuridine | HeTP | Thymidine | ~50% (initial screening) | [2] |

| 2'-Cl-dAMP | AdeV | 2'-dAMP | - | [8] |

Table 2: Dehalogenation Rates of Halogenated Nucleosides

| Halogenated Nucleoside | Dehalogenating Agent | Relative Rate | Reference |

| 5-Iodo-2'-deoxyuridine | Organoselenium Compounds | Significantly higher than debromination | [16] |

| 5-Bromo-2'-deoxyuridine | Organoselenium Compounds | Lower than deiodination | [16] |

| 5-Iodocytidines | Organoselenium Compounds | Faster than iodo-uridines | [16] |

Experimental Protocols

Enzymatic Stability Assay

This protocol is used to assess the resistance of a halogenated nucleoside analog to enzymatic degradation.[3]

Objective: To determine the rate of enzymatic degradation of a halogenated nucleoside.

Materials:

-

Halogenated nucleoside analog

-

Specific enzyme (e.g., adenosine deaminase)

-

Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.5)

-

Incubator or water bath

-

HPLC system for analysis

-

Reaction quenching solution (e.g., perchloric acid)

Procedure:

-

Prepare a stock solution of the halogenated nucleoside analog in the appropriate buffer.

-

Prepare the enzyme solution in the same buffer.

-

Initiate the reaction by adding the enzyme to the nucleoside solution. The final reaction mixture should contain a known concentration of the nucleoside and the enzyme.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the quenching solution.

-

Analyze the samples by HPLC to quantify the remaining amount of the halogenated nucleoside and the amount of the degradation product formed.

-

Calculate the rate of degradation.

Continuous Flow Biosynthesis of Halogenated Nucleosides

This protocol describes the continuous production of halogenated nucleosides using an immobilized enzyme in a packed-bed reactor.[2]

Objective: To achieve continuous synthesis of halogenated nucleosides.

Materials:

-

Immobilized enzyme (e.g., HeTP on microbeads)

-

Packed-bed reactor

-

HPLC pumps

-

Halogenated nucleobase solution

-

Sugar donor solution (e.g., thymidine)

-

T-tube for mixing

-

Collection vessel

-

HPLC system for monitoring conversion

Procedure:

-

Pack the reactor with the immobilized enzyme.

-

Prepare separate solutions of the halogenated nucleobase and the sugar donor in the appropriate buffer.

-

Use HPLC pumps to deliver the two solutions at controlled flow rates to a T-tube for mixing before entering the packed-bed reactor.

-

The mixed substrate solution flows through the reactor, where the enzymatic conversion takes place.

-

The product stream exiting the reactor is collected.

-

The flow rate is adjusted to control the residence time within the reactor, which in turn determines the conversion rate.

-

Monitor the conversion by analyzing the collected product stream using HPLC.

The workflow for the continuous biosynthesis is depicted in the following diagram.

Caption: Workflow for continuous biosynthesis of halogenated nucleosides.

Applications in Molecular Biology

Beyond their therapeutic uses, halogenated nucleosides are valuable tools in molecular biology research.

Probes for Structural Biology

The incorporation of heavier halogens like bromine and iodine into DNA or RNA can facilitate the determination of their crystal structures using techniques like single-wavelength or multi-wavelength anomalous dispersion (SAD/MAD).[17] The halogen atoms act as anomalous scatterers, aiding in solving the phase problem in X-ray crystallography.[17]

Molecular Probes

Halogenated nucleosides can be used as molecular probes to study nucleic acid structure and protein-nucleic acid interactions.[18][19] For example, 5-bromouridine (B41414) has been used to investigate protein-RNA interactions, where the bromine atom can form a halogen bond with amino acid residues in the protein.[17]

Conclusion

Halogenated nucleosides represent a cornerstone in the development of antiviral and anticancer therapies and are indispensable tools in molecular biology research. The strategic placement of a halogen atom can dramatically alter the properties of a nucleoside, leading to enhanced therapeutic efficacy and novel research applications. A thorough understanding of their synthesis, mechanisms of action, and the factors influencing their activity is crucial for the continued development of this important class of molecules. Future research will likely focus on the discovery of novel halogenases for more efficient and specific synthesis, and the design of next-generation halogenated nucleosides with improved pharmacological profiles.

References

- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00751G [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New insights into the synergism of nucleoside analogs with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular Uptake of Decitabine by Equilibrative Nucleoside Transporters in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jourdainlab.org [jourdainlab.org]

- 16. Dehalogenation of Halogenated Nucleobases and Nucleosides by Organoselenium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mlsu.ac.in [mlsu.ac.in]

- 19. Hybridization probe - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Incorporating 2'-Deoxy-5'-O-DMT-5-iodouridine into DNA Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incorporating modified nucleosides into DNA oligonucleotides is a powerful strategy for enhancing their functionality for a wide range of applications in research, diagnostics, and therapeutics. 2'-Deoxy-5'-O-DMT-5-iodouridine is a key modified nucleoside that, when incorporated into DNA probes, imparts unique properties useful for structural biology and interaction studies. The presence of a heavy iodine atom at the C5 position of the uracil (B121893) base makes these probes particularly valuable for X-ray crystallography. Furthermore, the carbon-iodine bond is photolabile, enabling efficient UV-induced cross-linking to study DNA-protein and other molecular interactions.

This document provides detailed protocols and application notes for the successful incorporation of 2'-Deoxy-5'-O-DMT-5-iodouridine into DNA probes using standard automated phosphoramidite (B1245037) chemistry, followed by deprotection, purification, and application-specific methodologies.

Key Applications

-

X-ray Crystallography : The heavy iodine atom serves as an excellent anomalous scatterer, aiding in the phase determination of DNA and DNA-protein complex crystal structures.[1] This is particularly useful in techniques like Multi-wavelength Anomalous Dispersion (MAD).[1]

-

DNA-Protein Cross-linking : Upon exposure to UV light (typically >300 nm), the 5-iodouracil (B140508) base forms a covalent bond with nearby amino acid residues, "trapping" transient interactions for further analysis.[1][2][3] This method is more efficient than cross-linking with unmodified bases.[3]

-

Photo-reactive Aptamers : Aptamers can be synthesized with 5-iodouridine (B31010) to create photo-aptamers that can covalently bind to their targets upon UV irradiation, enhancing their therapeutic or diagnostic potential.[1]

-

siRNA Design : The modification can stabilize base-pairing interactions, which is a useful feature in the design and optimization of small interfering RNAs (siRNAs).[2]

Quantitative Data Summary

The incorporation of 5-iodouridine and subsequent purification can be highly efficient, and the modification can influence the thermal stability of the DNA duplex.

| Parameter | Observation | Reference |

| Coupling Efficiency | The coupling efficiency of 2'-Deoxy-5'-O-DMT-5-iodouridine phosphoramidite is expected to be high (>99%), consistent with standard phosphoramidite chemistry on automated synthesizers. | [4] |

| Thermal Stability (Tm) | C5-position modifications on deoxyuridine can enhance duplex stability. For a self-complementary dodecamer d(CGCTAATTAGCG), the unmodified version (T) has a Tm of 55.2 °C. A version modified at T* with a C≡CCH3 group (synthesized from a 5-iodo-dU precursor) shows an increased Tm of 59.1 °C, indicating a stabilizing effect (ΔTm = +3.9 °C). | [5][6] |

| UV Cross-linking | Halogenated uridines, including 5-iodouridine, are significantly more photoreactive than standard uridine (B1682114), leading to higher cross-linking efficiency upon irradiation with long-wavelength UV light (>300 nm).[3][4] Specific yields of 70-94% have been reported for crosslinking 5-iodouracil substituted nucleic acids to proteins. | [1] |

| Purification Purity | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can achieve purity levels of >85% for the full-length modified oligonucleotide. | [7] |

Experimental Protocols & Methodologies

Protocol 1: Automated Synthesis of 5-Iodouridine-Containing DNA Probes

This protocol outlines the incorporation of 2'-Deoxy-5'-O-DMT-5-iodouridine into an oligonucleotide using a standard automated DNA synthesizer.

1. Reagent Preparation:

- 5-I-dU Phosphoramidite: Dissolve 2'-Deoxy-5'-O-DMT-5-iodouridine-CE Phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

- Standard Reagents: Ensure all other DNA synthesis reagents (A, C, G, T phosphoramidites, activator, capping reagents, oxidizer, deblocking solution) are fresh and anhydrous.

2. DNA Synthesizer Setup:

- Program the desired DNA sequence into the synthesizer, specifying the position(s) for the incorporation of the 5-I-dU phosphoramidite.

- Install the 5-I-dU phosphoramidite vial on a dedicated port on the synthesizer.

3. Synthesis Cycle:

- The synthesis proceeds in the 3' to 5' direction via a repeated four-step cycle for each nucleotide addition.

- Step A: Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed with an acid solution (e.g., 3% trichloroacetic acid in dichloromethane).

- Step B: Coupling: The 5-I-dU phosphoramidite is activated (e.g., with 1H-tetrazole or DCI) and couples to the free 5'-hydroxyl group of the growing DNA chain. Standard coupling times recommended by the synthesizer manufacturer are typically sufficient.[6]

- Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.

- Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine/water solution.

4. Post-Synthesis:

- Upon completion of the sequence, the oligonucleotide remains on the solid support, ready for cleavage and deprotection. It is common to leave the final 5'-DMT group on for purification purposes ("Trityl-On").

Protocol 2: Cleavage and Deprotection

Caution: The iodine-carbon bond can be sensitive to harsh deprotection conditions. Milder conditions are recommended to preserve the modification.

1. Recommended Deprotection Method (Mild):

- Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

- Add fresh, concentrated ammonium (B1175870) hydroxide.

- Incubate at room temperature for 24 hours.[6] This method is gentle and minimizes the loss of the iodine label.

2. Alternative Deprotection (UltraMild):

- For sequences containing other sensitive modifications, UltraMild deprotection with 0.05 M potassium carbonate in methanol (B129727) for 4 hours at room temperature can be used. This requires the use of UltraMild base phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG) for the other bases in the sequence.

3. Post-Deprotection Processing:

- After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

- Rinse the support with sterile, nuclease-free water and combine it with the supernatant.

- Dry the oligonucleotide solution using a centrifugal vacuum concentrator.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

Purification is essential to separate the full-length, modified probe from truncated failure sequences.

1. Sample Preparation:

- Resuspend the dried, crude oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water or initial mobile phase buffer.

- Filter the sample through a 0.22 µm syringe filter to remove particulates.

2. HPLC Conditions:

- System: A Gilson HPLC system or equivalent.[1]

- Column: C8 or C18 reversed-phase column (e.g., ACE 10 C8, 250 mm x 10 mm).[1]

- Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.[1]

- Mobile Phase B: 0.1 M TEAB, pH 7.5, in 50% acetonitrile.[1]

- Flow Rate: 4 mL/min (for a 10 mm i.d. column, adjust as needed).[1]

- Detection: UV absorbance at 260 nm.[1]

- Gradient: A linear gradient from 0% to 50% Buffer B over 20 minutes is a good starting point. This may need optimization based on the sequence length and hydrophobicity.[1]

3. Fraction Collection and Processing:

- Collect the fractions corresponding to the major peak (the full-length product). If purification was performed "Trityl-On", the product peak will have a significantly longer retention time.

- Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.

- Pool the pure fractions and lyophilize to dryness.

- If a "Trityl-On" strategy was used, the DMT group must now be removed (detritylation) using 80% acetic acid, followed by desalting.

Protocol 4: UV Cross-linking of DNA Probes to Proteins

This protocol provides a general workflow for cross-linking a 5-iodouridine-containing DNA probe to a target protein.

1. Binding Reaction:

- Combine the purified 5-I-dU DNA probe and the target protein in a suitable binding buffer.

- Incubate under conditions that promote complex formation (e.g., 30 minutes at room temperature).

2. UV Irradiation:

- Place the sample in a quartz cuvette or on a UV-transparent surface on ice.

- Irradiate the sample with long-wavelength UV light. A wavelength of 325 nm is highly effective for the 5-iodouracil chromophore.[1] Irradiation at >304 nm is recommended to avoid damage to standard bases and amino acids.[3][4]

- The irradiation time and energy will need to be optimized but can range from 5 to 30 minutes.

3. Analysis of Cross-linked Products:

- Analyze the reaction products by SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis).

- The cross-linked DNA-protein complex will have a higher molecular weight and thus migrate more slowly than the unbound protein.

- The product can be visualized by autoradiography (if the probe was radiolabeled) or by Western blotting for the protein of interest.

Visualizations

Chemical Structure and Incorporation

Caption: From modified nucleoside to reactive phosphoramidite monomer.

Automated DNA Synthesis Workflow

Caption: The four-step cycle for incorporating 5-I-dU into a DNA probe.

Post-Synthesis Processing and Application

Caption: Workflow from synthesis and purification to final application.

References

- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. labcluster.com [labcluster.com]

- 3. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sg.idtdna.com [sg.idtdna.com]

- 5. A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oligonucleotide Purification [sigmaaldrich.com]

Application Notes and Protocols: 2'-Deoxy-5'-O-DMT-5-iodouridine in Antiviral Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-5'-O-DMT-5-iodouridine is a protected nucleoside analog that serves as a crucial starting material in the synthesis of various antiviral compounds. The dimethoxytrityl (DMT) group at the 5'-O position is a common protecting group in oligonucleotide synthesis, allowing for specific modifications at other positions of the molecule. Upon deprotection, it yields 5-iodo-2'-deoxyuridine (Idoxuridine), a well-established antiviral agent. These application notes provide an overview of the utility of this compound, its mechanism of action, and detailed protocols for its use in antiviral drug discovery.

Mechanism of Action

The biologically active form, Idoxuridine, is a structural analog of thymidine (B127349). Its antiviral activity stems from its ability to be phosphorylated by cellular and viral kinases to its triphosphate form. This triphosphate analog is then incorporated into viral DNA in place of thymidine triphosphate by viral DNA polymerase.[1] The presence of the bulky iodine atom at the 5-position of the uracil (B121893) base leads to errors in base pairing and steric hindrance, ultimately disrupting DNA replication and producing faulty, non-infectious viral particles.[2]

Caption: Mechanism of action of Idoxuridine.

Antiviral Activity

Idoxuridine has demonstrated activity against a range of DNA viruses. Its primary clinical use is in the topical treatment of Herpes Simplex Virus (HSV) infections, particularly herpes simplex keratitis.[2][3] It has also shown in vitro activity against Varicella-Zoster Virus (VZV), Cytomegalovirus (CMV), and vaccinia virus.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of Idoxuridine and its derivatives against various viruses.

| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Selectivity Index (SI) | Reference |

| Idoxuridine | Feline Herpesvirus | CRFK | Not Specified | 4.3 | Not Reported | [3] |

| 5-iodo-5'-amino-2',5'-dideoxyuridine (AIU) | Varicella-Zoster Virus (VZV) | Human Embryo Fibroblast | Plaque Reduction | 10 - 800 | Not Reported | [4] |

| Idoxuridine | Varicella-Zoster Virus (VZV) | Human Embryo Fibroblast | Not Specified | >1.1 (relative to BVaraU, IVDU, BVDU) | <1.1 | [5] |

Experimental Protocols

Protocol 1: Synthesis of a 5-Vinyl-2'-deoxyuridine Analog

This protocol describes a two-step process for the synthesis of 5-vinyl-2'-deoxyuridine, a derivative of Idoxuridine, which can be used in applications such as monitoring DNA synthesis.[6][7][8] The process begins with the deprotection of 2'-Deoxy-5'-O-DMT-5-iodouridine.

Step 1: Deprotection of 2'-Deoxy-5'-O-DMT-5-iodouridine to 5-iodo-2'-deoxyuridine (Idoxuridine)

-

Dissolution: Dissolve 2'-Deoxy-5'-O-DMT-5-iodouridine in a solution of 80% acetic acid in water.

-

Reaction: Stir the solution at room temperature for 2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual acetic acid.

-

Purification: Purify the resulting crude 5-iodo-2'-deoxyuridine by silica (B1680970) gel column chromatography.

Step 2: Synthesis of 5-Vinyl-2'-deoxyuridine from 5-iodo-2'-deoxyuridine

This step involves a palladium-catalyzed cross-coupling reaction.

-

Reaction Setup: In a reaction vessel, combine 5-iodo-2'-deoxyuridine, vinyltributyltin, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) in an appropriate solvent (e.g., anhydrous dioxane).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

Heating: Heat the reaction mixture at reflux (approximately 100 °C) for several hours.

-

Monitoring: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

-

Work-up: After cooling, filter the reaction mixture through celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain 5-vinyl-2'-deoxyuridine.

Caption: Workflow for the synthesis of a nucleoside analog.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[9][10]

-

Cell Seeding: Seed a 12-well or 24-well plate with a suitable host cell line (e.g., Vero cells for HSV-1) at a density that will result in a confluent monolayer the next day.[11][12] Incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., Idoxuridine) in cell culture medium.

-

Virus Infection: Aspirate the medium from the cell monolayer and infect with a known titer of the virus (e.g., 100 plaque-forming units per well).[13]

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose (B11928114) or carboxymethylcellulose) containing the different concentrations of the test compound.[9]

-

Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2, or until plaques are visible.

-

Staining: Aspirate the overlay and stain the cells with a solution such as crystal violet to visualize and count the plaques.[10][12]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for a Plaque Reduction Assay.

Protocol 3: Tissue Culture Infectious Dose (TCID50) Assay

This assay is used to quantify viral titers by determining the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[14][15][16]

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line to achieve a confluent monolayer.[14][15]

-

Virus Dilution: Prepare ten-fold serial dilutions of the virus stock in cell culture medium.

-

Infection: Inoculate replicate wells (e.g., 8 wells per dilution) with each viral dilution. Include a set of wells with medium only as a negative control.

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 5-7 days, or until CPE is observed.

-

CPE Observation: Daily, observe the wells for the presence of CPE using an inverted microscope.

-

Data Recording: For each dilution, record the number of wells that show CPE.

-

TCID50 Calculation: Calculate the TCID50/mL using a statistical method such as the Reed-Muench or Spearman-Kärber formula. This value represents the viral titer.

Conclusion

2'-Deoxy-5'-O-DMT-5-iodouridine is a valuable precursor for the synthesis of antiviral nucleoside analogs. Its deprotected form, Idoxuridine, exhibits a well-characterized mechanism of action and a spectrum of activity against several DNA viruses. The provided protocols for chemical synthesis and virological assays offer a framework for researchers to explore the potential of new derivatives in the ongoing search for novel antiviral therapies.

References

- 1. Idoxuridine | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Idoxuridine for Cats - Wedgewood Pharmacy [wedgewood.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of 5-iodo-5'-amino-2',5'-dideoxyuridine on varicella-zoster virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative efficacy of antiherpes drugs against various strains of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. 5-Vinyl-2'-deoxyuridine (5-VdU), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 8. DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 9. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]

- 10. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 12. Plaquing of Herpes Simplex Viruses [jove.com]

- 13. 2.7. Plaque reduction assay [bio-protocol.org]

- 14. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 15. brainvta.tech [brainvta.tech]

- 16. urmc.rochester.edu [urmc.rochester.edu]

Application Notes and Protocols for the Use of 2'-Deoxy-5'-O-DMT-5-iodouridine in X-ray Crystallography for DNA Structure Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the three-dimensional structure of DNA is crucial for understanding its biological functions and for the rational design of therapeutic agents. X-ray crystallography is a powerful technique for obtaining high-resolution structural information of macromolecules, but it relies on solving the "phase problem." One robust method to overcome this is Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing, which requires the incorporation of heavy atoms into the molecule.

2'-Deoxy-5'-O-DMT-5-iodouridine is a key reagent for the site-specific introduction of iodine, a heavy atom, into synthetic DNA oligonucleotides. The covalent incorporation of iodine provides a strong anomalous signal, facilitating the phasing of X-ray diffraction data and subsequent structure determination. This application note provides detailed protocols and data presentation for the use of 2'-Deoxy-5'-O-DMT-5-iodouridine in DNA X-ray crystallography. The multi-wavelength anomalous dispersion (MAD) technique is often employed when using halogenated nucleotides like 5-iodouridine (B31010) to determine the phase information necessary for calculating the electron density map of the molecule under study.

Principle of the Method